molecular formula C9H12O2 B13789427 Methyl 2-methyl-1,3-cyclohexadiene-1-carboxylate

Methyl 2-methyl-1,3-cyclohexadiene-1-carboxylate

Cat. No.: B13789427
M. Wt: 152.19 g/mol
InChI Key: ZVEDREUHBRZJQY-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1,3-cyclohexadiene-1-carboxylate is an organic compound that belongs to the class of branched unsaturated hydrocarbons It is characterized by a cyclohexadiene ring with a methyl group and a carboxylate ester group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-1,3-cyclohexadiene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,3-cyclohexadiene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1,3-cyclohexadiene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methyl-1,3-cyclohexadiene-1-carboxylic acid.

    Reduction: Formation of 2-methyl-1,3-cyclohexadiene-1-methanol.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

Methyl 2-methyl-1,3-cyclohexadiene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-1,3-cyclohexadiene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Methylcyclohexene: Similar in structure but lacks the carboxylate ester group.

    2-Methyl-1,3-cyclohexanedione: Contains a dione group instead of an ester group.

    Ethyl 4-methyl-2-cyclohexanone-1-carboxylate: Similar ester functionality but with different substituents.

Uniqueness

Methyl 2-methyl-1,3-cyclohexadiene-1-carboxylate is unique due to its combination of a cyclohexadiene ring with both a methyl group and a carboxylate ester group

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl 2-methylcyclohexa-1,3-diene-1-carboxylate

InChI

InChI=1S/C9H12O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3,5H,4,6H2,1-2H3

InChI Key

ZVEDREUHBRZJQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC=C1)C(=O)OC

Origin of Product

United States

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